3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1706458-07-2
VCID: VC2762459
InChI: InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H
SMILES: C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl
Molecular Formula: C8H2Cl3F3O
Molecular Weight: 277.4 g/mol

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride

CAS No.: 1706458-07-2

Cat. No.: VC2762459

Molecular Formula: C8H2Cl3F3O

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride - 1706458-07-2

Specification

CAS No. 1706458-07-2
Molecular Formula C8H2Cl3F3O
Molecular Weight 277.4 g/mol
IUPAC Name 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride
Standard InChI InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H
Standard InChI Key AIAWYNKIJWQIOE-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl

Introduction

Physical and Chemical Properties

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is characterized by a well-defined set of physical and chemical properties that influence its behavior in synthetic applications. This compound exists as a colorless liquid at standard temperature and pressure, with a molecular weight of 277.4 g/mol and a molecular formula of C₈H₂Cl₃F₃O. The molecular structure features a benzoyl chloride core with three halogen substituents strategically positioned around the aromatic ring. The compound's relatively high density and low melting point can be attributed to the presence of heavy halogen atoms, particularly the chlorine substituents and the trifluoromethyl group. These halogens also contribute to the compound's moisture sensitivity, as is typical for acyl chlorides.

Basic Identification Data

PropertyValueReference
Physical StateColorless liquid
Molecular Weight277.4 g/mol
Molecular FormulaC₈H₂Cl₃F₃O
CAS Number1706458-07-2
Standard InChIInChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H
Standard InChIKeyAIAWYNKIJWQIOE-UHFFFAOYSA-N
SMILES NotationC1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl

The compound's physical properties are largely influenced by the presence of the three halogen substituents, which affect intermolecular forces and reactivity. The trifluoromethyl group, in particular, contributes to the molecule's polarity while also providing hydrophobic character that influences its solubility profile in various solvents. These properties have important implications for the compound's handling and use in synthetic applications.

Applications and Utility

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride serves as a versatile building block in organic synthesis, with applications spanning from pharmaceutical development to materials science. Its unique substitution pattern and highly reactive acyl chloride functionality enable its incorporation into complex molecular structures through various transformations.

Pharmaceutical Intermediate

The compound finds significant use as an intermediate in the synthesis of pharmaceutical active ingredients. The presence of the trifluoromethyl group is particularly valuable in medicinal chemistry, as this moiety can enhance metabolic stability, lipophilicity, and binding selectivity of drug candidates. When incorporated into larger molecular structures, the 3,4-dichloro-5-(trifluoromethyl)benzoyl scaffold can contribute to improved pharmacokinetic properties. Specific therapeutic areas where related structures have shown promise include:

  • Oncology applications, where similar trifluoromethylated compounds have demonstrated antitumor activity

  • Anti-inflammatory agents, leveraging the electronic properties of the substituents

  • Central nervous system therapeutics, where the lipophilicity contributed by the CF₃ group facilitates blood-brain barrier penetration

  • Antimicrobial compounds, where halogenated aromatics frequently show enhanced activity

The strategic placement of the chlorine atoms provides additional sites for potential derivatization in later synthetic steps, offering versatility in structure-activity relationship studies during drug development.

Formation of Amides and Esters

As an acyl chloride, 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and related derivatives . These transformations are fundamental in connecting the functionalized benzoyl moiety to other molecular fragments. The electronic effects of the chlorine atoms and trifluoromethyl group enhance the reactivity of the carbonyl carbon toward nucleophilic attack, often allowing these reactions to proceed under mild conditions.

Examples of such transformations documented for related compounds include:

  • Reaction with primary or secondary amines to form N-substituted amides

  • Esterification with alcohols to produce corresponding esters

  • Formation of thioesters through reaction with thiols

  • Preparation of acid anhydrides via reaction with carboxylate salts

These transformations provide access to a diverse array of compounds containing the 3,4-dichloro-5-(trifluoromethyl)benzoyl moiety .

Specialty Chemicals and Materials

Beyond pharmaceutical applications, 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride may serve as a precursor in the synthesis of specialty chemicals including:

  • Advanced polymer additives, where the trifluoromethyl group can impart specific properties such as hydrophobicity or thermal stability

  • Photoresist components for semiconductor manufacturing

  • Ligands for transition metal catalysts, leveraging the electronic properties of the halogenated aromatic system

  • Liquid crystal components, where the rigid, polarized structure contributes to desired optical properties

The compound's unique electronic and steric characteristics make it valuable in applications requiring precisely tuned molecular properties.

Reactivity and Chemical Behavior

The reactivity of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride is dominated by two primary features: the highly electrophilic acyl chloride functionality and the electronic effects imparted by the halogen substituents. These characteristics together define the compound's behavior in various chemical transformations.

Nucleophilic Acyl Substitution

As with other acyl chlorides, the primary reactivity pathway involves nucleophilic attack at the carbonyl carbon, followed by displacement of the chloride leaving group. The electron-withdrawing nature of the trifluoromethyl group and chlorine substituents enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack. This increased reactivity distinguishes 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride from less substituted benzoyl chlorides.

The general mechanism for nucleophilic acyl substitution with this compound follows the pattern:

  • Nucleophilic attack at the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of chloride ion

  • Formation of the substituted product (amide, ester, etc.)

The presence of the electron-withdrawing substituents accelerates the first step of this mechanism, while potentially influencing the stability of the tetrahedral intermediate.

Hydrolysis Sensitivity

Like other acyl chlorides, 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride is highly sensitive to hydrolysis, readily reacting with water to form the corresponding carboxylic acid. This sensitivity necessitates careful handling under anhydrous conditions and appropriate storage to maintain compound integrity. The hydrolysis reaction proceeds via:

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride + H₂O → 3,4-Dichloro-5-(trifluoromethyl)benzoic acid + HCl

This reaction is typically exothermic and can occur rapidly even at ambient temperature, particularly in the presence of trace moisture.

Influence of Substituents on Reactivity

The unique substitution pattern of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride creates distinctive electronic and steric effects that influence its reactivity in various contexts:

  • The trifluoromethyl group at position 5 is strongly electron-withdrawing through inductive effects, increasing the electrophilicity of the carbonyl carbon

  • The chlorine atoms at positions 3 and 4 contribute additional electron-withdrawing effects through both inductive and resonance mechanisms

  • The combination of these substituents creates a deactivated aromatic ring with unique electrostatic properties

  • The positioning of these groups may introduce steric constraints that affect reactivity with bulky nucleophiles

These electronic and steric factors must be considered when predicting or interpreting the reactivity of this compound in complex synthetic contexts.

Spectroscopic Characterization

Spectroscopic methods provide essential tools for confirming the identity, purity, and structural details of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride. While comprehensive spectroscopic data specifically for this compound is limited in the provided search results, information about related compounds allows for reasonable predictions of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride would be expected to show a relatively simple spectrum due to the limited number of protons in the molecule. The compound contains only two aromatic protons, which would appear as singlets or doublets in the aromatic region (approximately 7.5-8.5 ppm), depending on their coupling relationship . The presence of the electron-withdrawing groups would typically cause downfield shifts compared to less substituted benzoyl chlorides.

¹³C NMR would reveal the carbonyl carbon (typically around 165-170 ppm), aromatic carbons (120-140 ppm), and the carbon of the trifluoromethyl group, which would appear as a quartet due to C-F coupling . The chemical shifts would be influenced by the electron-withdrawing substituents, with carbons adjacent to chlorine or the trifluoromethyl group experiencing significant deshielding.

¹⁹F NMR would show a signal for the trifluoromethyl group, typically appearing as a singlet between -60 and -65 ppm relative to CFCl₃ as the standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about functional groups present in 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride. Key diagnostic bands would include:

  • C=O stretching vibration of the acyl chloride group (typically 1770-1800 cm⁻¹)

  • C-F stretching vibrations associated with the trifluoromethyl group (1100-1350 cm⁻¹)

  • C-Cl stretching bands (600-800 cm⁻¹)

  • Aromatic C=C stretching vibrations (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride would yield a characteristic fragmentation pattern. The molecular ion peak would appear at m/z 277/279/281 with a distinctive isotope pattern due to the presence of three chlorine atoms, each contributing to the isotopic distribution . Common fragmentation pathways might include:

  • Loss of chlorine from the acyl chloride group (M-35)

  • Loss of COCl to give the substituted benzene fragment

  • Further fragmentations of the aromatic ring

The distinctive isotope pattern created by multiple chlorine atoms would provide a characteristic "fingerprint" useful for compound identification .

Comparison with Related Compounds

Examining the properties and applications of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride in the context of structurally related compounds provides valuable insights into its distinctive characteristics and potential applications.

Comparison with Other Halogenated Benzoyl Chlorides

Table 2 compares 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride with several related halogenated benzoyl chlorides:

CompoundMolecular Weight (g/mol)Key Structural DifferencesNotable FeaturesReference
3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride277.4Two chlorine atoms at 3,4-positions, CF₃ at position 5Balance of electronic effects from different halogen types
3,5-Bis(trifluoromethyl)benzoyl chloride276.56Two CF₃ groups at 3,5-positions, no chlorineStronger electron-withdrawing effects from dual CF₃ groups
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride321.87Bromine instead of chlorine at position 3Potential for selective transformations at bromine position
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride261.0Fluorine at position 2 instead of chlorine at position 4Different electronic distribution due to ortho fluorine
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride277.4Chlorines at 2,6-positions, CF₃ at position 3Significant steric hindrance around the carbonyl group

These structural variations lead to differences in reactivity, physical properties, and potential applications. For example, the placement of chlorine atoms at different positions around the aromatic ring can significantly affect both the electronic distribution and the steric environment around the reactive carbonyl group, influencing the compound's behavior in nucleophilic acyl substitution reactions .

Effect of Substituent Patterns on Properties

The specific arrangement of substituents in 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride creates a unique electronic and steric environment compared to its structural isomers. For instance, compared to 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride:

  • The 3,4-dichloro pattern creates less steric hindrance around the carbonyl group, potentially allowing easier approach by nucleophiles

  • The meta relationship between the trifluoromethyl group and the carbonyl creates different electronic effects on the reactive center

  • The para chlorine at position 4 can participate in resonance effects that influence carbonyl reactivity

These subtle differences can be exploited in various synthetic applications where specific reactivity patterns are required .

Applications of Related Compounds

Examining the documented applications of related compounds provides insight into potential uses for 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride. For instance:

  • 3,5-Bis(trifluoromethyl)benzoyl chloride has been used in the synthesis of neurokinin antagonists and as a structural component in certain herbicides

  • Related halogenated benzoyl chlorides have been employed in the preparation of pharmaceutical intermediates, particularly for compounds with anti-inflammatory or antitumor properties

  • Some compounds in this class serve as precursors for unique ligands in organometallic chemistry, leveraging the electronic properties of the halogenated aromatic systems

The specific substitution pattern of 3,4-dichloro-5-(trifluoromethyl)benzoyl chloride may offer advantages in particular synthetic contexts where its unique electronic and steric properties match the requirements of the desired transformation .

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